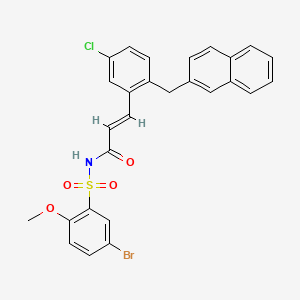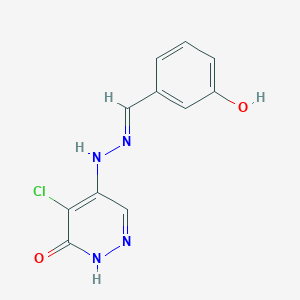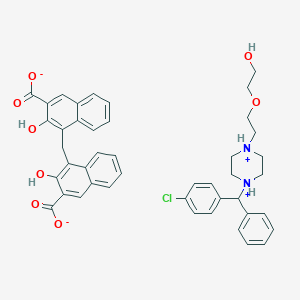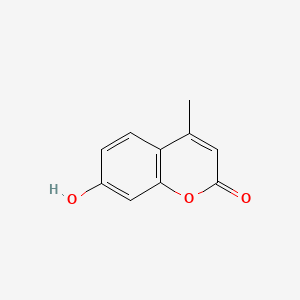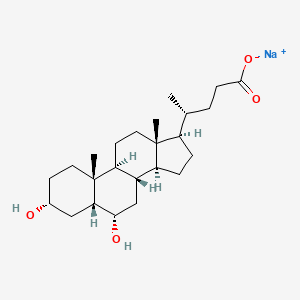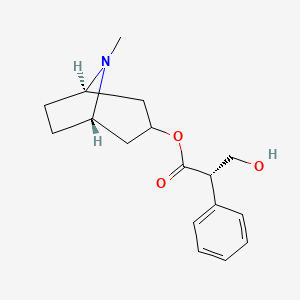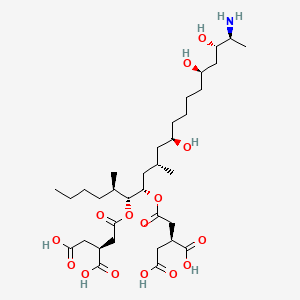
Fumonisin B1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fumonisin B1 is a mycotoxin produced primarily by Fusarium proliferatum and Fusarium verticillioides. It is one of the most toxic members of the fumonisin family and is commonly found in corn, rice, wheat, and their products. This compound poses significant health risks to both animals and humans, causing various toxic effects such as oxidative stress, endoplasmic reticulum stress, cellular autophagy, and apoptosis .
Wirkmechanismus
- FB1 primarily targets ceramide synthase, an enzyme involved in sphingolipid metabolism. It inhibits ceramide synthase in various species, including laboratory and farm animals. This disruption of sphingolipid metabolism underlies the mechanism of toxicity and pathogenesis of fumonisin-related diseases .
- The disruption of sphingolipid metabolism can trigger downstream effects, including oxidative stress, endoplasmic reticulum stress, cellular autophagy, and apoptosis .
- FB1-induced ceramide synthase inhibition modifies the rheostat of sphingolipids. This alteration impacts various cellular processes and contributes to the observed toxic effects .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Wissenschaftliche Forschungsanwendungen
Fumonis in B1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Fumonisin B1 wird auf seine potenzielle Rolle bei der Entstehung von Krankheiten wie Krebs und Leberschäden untersucht.
5. Wirkmechanismus
Fumonis in B1 entfaltet seine Wirkungen durch Hemmung der Ceramidsynthase, eines Enzyms, das am Sphingolipid-Stoffwechsel beteiligt ist. Diese Hemmung stört das Gleichgewicht der Sphingolipide und führt zur Anhäufung von Sphinganin und Sphingosin. Die Störung des Sphingolipid-Stoffwechsels führt zu oxidativem Stress, Stress des endoplasmatischen Retikulums und Apoptose. Darüber hinaus induziert Fumonis in B1 Nephrotoxizität, indem es oxidativen Stress, mitochondriale Dysfunktion und Stress des endoplasmatischen Retikulums verursacht .
Biochemische Analyse
Biochemical Properties
Fumonisin B1 is a structural analog of sphingosine and acts as a potent inhibitor of ceramide synthases . It disrupts sphingolipid metabolism and causes disease in plants and animals . The inhibition of ceramide synthase has been identified as the key molecular mechanism of fumonisins toxicity resulting in modifications of sphingolipids .
Cellular Effects
This compound has been shown to cause oxidative stress, endoplasmic reticulum stress, cellular autophagy, and apoptosis . It affects the biophysical properties, migration ability, and cytoskeletal structure of human umbilical vein endothelial cells . It can also induce oxidative stress through nuclear xenobiotic receptor response and disorder of the cytochrome P450 system, leading to mitochondrial dysfunction and endoplasmic reticulum stress .
Molecular Mechanism
The molecular mechanism of this compound toxicity primarily involves the disruption of sphingolipid metabolism . It competitively inhibits the activity of ceramide synthetase, resulting in the inhibition of dihydroceramide and ceramide synthesis . This interference with sphingolipid biosynthesis leads to a variety of toxic effects .
Temporal Effects in Laboratory Settings
The effects of this compound on cells can change over time. For example, it has been shown that this compound can inhibit the clonal growth of HET-1A cells in a dose-dependent manner . Moreover, the toxin poses other toxic effects, such as immunotoxicity, hepatotoxicity, and nephrotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, non-cytotoxic dosage of this compound can aggravate ochratoxin A-induced nephrocytotoxicity and apoptosis via ROS-dependent JNK/MAPK signaling pathway .
Metabolic Pathways
This compound is involved in the metabolic pathway of sphingolipids . It inhibits ceramide synthase, a key enzyme in sphingolipid biosynthesis, leading to alterations in sphingolipid metabolism .
Transport and Distribution
This compound is synthesized in planta by fungi and can be taken up by roots and disseminated inside seedlings, possibly affecting the fungus–host interaction prior to the first contact between the pathogen and seedling .
Subcellular Localization
It is known that this compound can affect various cellular processes, including those in the endoplasmic reticulum and mitochondria .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Fumonisin B1 kann aus Mais-Kultur gewonnen werden, die mit Fusarium moniliforme beimpft wurde. Der Prozess beinhaltet die Extraktion der angestrebten Fumonisine mit einer Acetonitril/Wasser-Mischung (50:50, v/v) und deren Reinigung unter Verwendung von MAX-Kartuschen. Chromatographische präparative Verfahren an einer Unitary C18-Säule und einer SB-CN-Säule werden dann durchgeführt, um andere Interferenzen zu beseitigen und hochreine Verbindungen zu erhalten .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Fumonis in B1 durch Kultivierung von Fusarium-Arten auf geeigneten Substraten wie Mais hergestellt. Der Kultivierungsprozess wird optimiert, um die Ausbeute an Fumonis in B1 zu maximieren, das dann unter Verwendung fortschrittlicher chromatographischer Techniken extrahiert und gereinigt wird .
Analyse Chemischer Reaktionen
Reaktionstypen: Fumonis in B1 unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Alkalische Hydrolyse wird häufig verwendet, um Fumonis in B1 in seine hydrolysierten Metaboliten zu zerlegen.
Oxidation: Oxidative Bedingungen können zur Bildung von reaktiven Sauerstoffspezies führen, die weiter mit Fumonis in B1 interagieren.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydrolysiertes Fumonis in B1, das im Vergleich zur Ausgangssubstanz unterschiedliche toxikologische Eigenschaften aufweist .
Vergleich Mit ähnlichen Verbindungen
Fumonis in B1 wird mit anderen Fumonisinen wie Fumonis in B2 und Fumonis in B3 verglichen. Diese Verbindungen teilen einen ähnlichen langkettigen Aminopolyol-Rückgrat und werden als nicht-genotoxische Karzinogene eingestuft. Fumonis in B1 ist das giftigste und häufigste unter ihnen und stellt die größte Bedrohung für die Gesundheit von Tieren und Menschen dar .
Ähnliche Verbindungen:
- Fumonis in B2
- Fumonis in B3
- Hydrolysiertes Fumonis in B1
- N-Palmitoyl-Fumonis in B1
- 5-O-Palmitoyl-Fumonis in B1
Fumonis in B1 zeichnet sich durch seine höhere Toxizität und Verbreitung aus, was es zu einem wichtigen Schwerpunkt der Forschung und regulatorischen Bemühungen macht.
Eigenschaften
CAS-Nummer |
116355-83-0 |
|---|---|
Molekularformel |
C34H59NO15 |
Molekulargewicht |
721.8 g/mol |
IUPAC-Name |
(2S)-2-[2-[(5S,6R,7R,9R,11S,16R,18S,19S)-19-amino-6-[(3S)-3,4-dicarboxybutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t19-,20+,21+,22+,23+,24+,25-,26+,27-,32-/m1/s1 |
InChI-Schlüssel |
UVBUBMSSQKOIBE-ZWKVXHQASA-N |
SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Isomerische SMILES |
CCCC[C@H](C)[C@H]([C@@H](C[C@H](C)C[C@H](CCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)OC(=O)C[C@H](CC(=O)O)C(=O)O)OC(=O)C[C@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Aussehen |
Solid powder |
Color/Form |
Powder |
Key on ui other cas no. |
116355-83-0 |
Physikalische Beschreibung |
White hygroscopic solid; [HSDB] Light brownish-yellow solid; [MSDSonline] |
Piktogramme |
Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in methanol |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
HSDB 7077; HSDB7077; HSDB-7077; RT-013063; RT013063; RT 013063; Macrofusine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


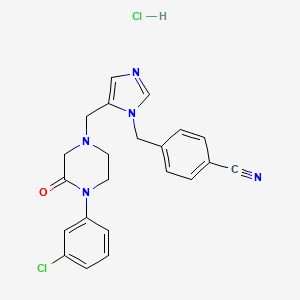
![N-[(2R,3S)-1-[[(1R,3S)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1674102.png)
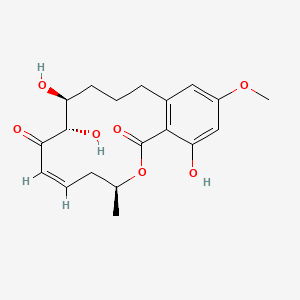
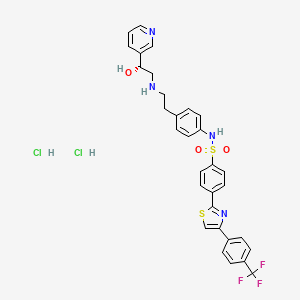
![N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B1674107.png)
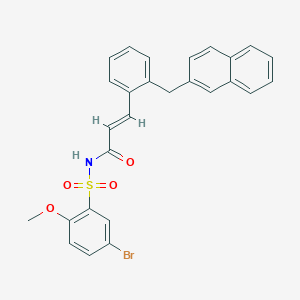
![Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-alpha,alpha-bis(trifluoromethyl)-](/img/structure/B1674113.png)
